Medicagenic acid
Overview
Description
Medicagenic acid, also known as Castanogenin, is a bioactive triterpenoid pentacyclic glycoside isolated from Herniaria glabra L . It has low inhibitory activity against xanthine oxidase, collagenase, elastase, and tyrosinase .
Synthesis Analysis
The synthesis of Medicagenic acid involves several enzymes. For instance, SOAP6, a member of the UGT74 family, acts directly on MA-3-GlcA linking a fucose to the carboxyl group at position C-28 of the aglycone, giving rise to Yossoside I . Two Medicago truncatula cytochrome P450 enzymes, MtCYP72A67 and MtCYP72A68, are involved in saponin biosynthesis . MtCYP72A67 revealed hydroxylase activity for carbon 2 of oleanolic acid and hederagenin . MtCYP72A68 showed multifunctional oxidase activity for carbon 23 of oleanolic acid and hederagenin .Molecular Structure Analysis
SOAP6, a member of the UGT74 family, acts directly on MA-3-GlcA linking a fucose to the carboxyl group at position C-28 of the aglycone .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Medicagenic acid are complex and involve several enzymes. For instance, SOAP6, a member of the UGT74 family, acts directly on MA-3-GlcA linking a fucose to the carboxyl group at position C-28 of the aglycone .Scientific Research Applications
Allelopathy and Autotoxicity
Medicagenic acid has been identified as having significant autotoxic effects, which can influence plant growth and development. In studies, medicagenic acid saponins exhibited strong autotoxic effects that significantly lowered seed germination rates .
Saponin Profiling in Plant Ecotypes
Research involving large-scale profiling of saponins in different ecotypes of plants like Medicago truncatula has highlighted the presence of medicagenic acid glycosides. This profiling is crucial for genome-wide association studies and line selection for saponin biosynthesis .
Pharmaceutical Applications
Medicagenic acid derivatives have shown potential in various pharmacological applications, including neuroprotection, cholesterol management, antioxidant activity, antiulcer properties, antimicrobial effects, hypolipidemic effects, estrogenic activity, and treatment for various conditions such as atherosclerosis, heart disease, stroke, cancer, diabetes, and menopausal symptoms .
Antimycotic Agents
Medicagenic acid derivatives isolated from alfalfa have exhibited potent fungistatic effects against several plant pathogens and human dermatophytes. This makes them valuable as antimycotic agents in both agriculture and medicine .
Metabolite Research
Studies on metabolites have detected a diversity of compounds including saponins and flavonoids. New saponins identified as glycosides of medicagenic acid have been characterized, expanding the understanding of plant metabolites .
Membrane Engineering
Advancements in membrane engineering technology research have utilized medicagenic acid in developing new strategies for microbial cell factories. This involves transcending membrane barriers to enhance the production of valuable compounds .
Chemotaxonomy
Medicagenic acid plays a role in chemotaxonomy by serving as an aglycone marker in alfalfa saponins. It constitutes a significant percentage of the total aglycone obtained from the hydrolysis of alfalfa aerial parts or roots, aiding in plant classification and study .
Future Directions
Mechanism of Action
Target of Action
Medicagenic acid, also known as Castanogenin, is a triterpenoid saponin . It has been found to exhibit potent fungistatic effects against several plant pathogens and human dermatophytes . The primary targets of medicagenic acid are enzymes such as xanthine oxidase, collagenase, elastase, tyrosinase, and ChE . These enzymes play crucial roles in various biological processes, including oxidative stress, tissue remodeling, melanin synthesis, and neurotransmission, respectively.
Mode of Action
The mode of action of medicagenic acid involves its interaction with its target enzymes, leading to their inhibition . This inhibitory activity can disrupt the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in . For instance, the inhibition of xanthine oxidase can prevent the formation of uric acid, potentially reducing the symptoms of gout.
Biochemical Pathways
Given its targets, it can be inferred that medicagenic acid may influence pathways involving the metabolism of purines (xanthine oxidase), collagen and elastin (collagenase and elastase), melanin (tyrosinase), and acetylcholine (che) .
Result of Action
The molecular and cellular effects of medicagenic acid’s action are largely dependent on its inhibitory effects on its target enzymes. By inhibiting these enzymes, medicagenic acid can disrupt the normal biochemical processes they are involved in, leading to potential therapeutic effects. For instance, its fungistatic effects against plant pathogens and human dermatophytes suggest potential applications in the treatment of fungal infections .
Action Environment
The action, efficacy, and stability of medicagenic acid can be influenced by various environmental factors. For instance, the saponin composition in plants, including medicagenic acid, can change with plant development, which can in turn affect its biological activity . Furthermore, biotic factors such as herbivory attack, pathogenic infection, and symbiotic relationships with microbes can also impact the saponin content in plants, including medicagenic acid .
properties
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O6/c1-25(2)11-13-30(24(35)36)14-12-27(4)17(18(30)15-25)7-8-20-26(3)16-19(31)22(32)29(6,23(33)34)21(26)9-10-28(20,27)5/h7,18-22,31-32H,8-16H2,1-6H3,(H,33,34)(H,35,36)/t18-,19-,20+,21+,22-,26+,27+,28+,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGXIXSKISLYAC-WNTKNEGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032043 | |
Record name | Medicagenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Medicagenic acid | |
CAS RN |
599-07-5 | |
Record name | Medicagenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=599-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Medicagenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Medicagenic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Medicagenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEDICAGENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X05537I17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of medicagenic acid?
A: Medicagenic acid has a molecular formula of C30H48O5 and a molecular weight of 488.7 g/mol. [, ]
Q2: What is the chemical structure of medicagenic acid?
A: Medicagenic acid is a pentacyclic triterpenoid, specifically a 2β,3β-dihydroxyolean-12-en-23,28-dioic acid. []
Q3: Are there any known spectroscopic data available for medicagenic acid?
A: Yes, researchers utilize various spectroscopic methods, including 1D and 2D NMR (1H, 13C, DEPT, COSY, TOCSY, NOESY, HSQC, and HMBC) and mass spectrometry (FAB-MS, ESI-MS/MS), to elucidate the structure of medicagenic acid and its derivatives. [, , , , ]
Q4: Does the position of the carboxylic group in medicagenic acid influence its reactivity?
A: Research suggests that the carboxylic group directly attached to the triterpenic core of medicagenic acid is less reactive than carboxylic groups present in the sugar moieties of other saponins, like soyasaponin I. This difference in reactivity was observed during ester formation in alcoholic solutions. []
Q5: What is the biological significance of medicagenic acid?
A: Medicagenic acid is a prominent sapogenin found in various plant species, notably in the genus Medicago. It exhibits diverse biological activities, including antifungal, haemolytic, and potential anti-nutritional effects in monogastric animals. [, , , , ]
Q6: What is the relationship between the structure of medicagenic acid derivatives and their antifungal activity?
A: Studies indicate that the presence of free hydroxyl groups at specific positions on the aglycone moiety of medicagenic acid is crucial for its antifungal activity. Modifications like acetylation or methylation of these hydroxyl groups reduce the compound's efficacy against fungi like Sclerotium rolfsii. [, , ]
Q7: Does medicagenic acid play a role in alfalfa's resistance to pea aphids?
A: While some studies suggested a potential role for medicagenic acid in alfalfa's resistance to pea aphids, research evaluating aphid reproduction rates on alfalfa with varying medicagenic acid content found no correlation. This suggests that other factors might be more significant in conferring resistance. []
Q8: How does medicagenic acid content vary among different alfalfa varieties?
A: Significant variation in medicagenic acid content exists among alfalfa cultivars. Studies utilizing HPLC and bioassays demonstrated differences in medicagenic acid levels across Mexican, Spanish, and USA alfalfa varieties, highlighting the influence of genetic background on compound accumulation. []
Q9: Does cholesterol addition mitigate the anti-nutritional effects of medicagenic acid in animal feed?
A: Yes, supplementing diets containing high-medicagenic acid alfalfa products with cholesterol can ameliorate the negative effects on animal performance. For instance, adding 1% cholesterol to chick diets containing high-medicagenic acid alfalfa leaf protein concentrate restored growth performance comparable to low-medicagenic acid diets or those supplemented with ethanol-washed concentrate. [, ]
Q10: Are there any potential applications of medicagenic acid in combating plant pathogens?
A: Research suggests that medicagenic acid and its derivatives show promise as antifungal agents against various plant pathogens. Studies demonstrated the efficacy of medicagenic acid glycosides in inhibiting the growth of fungi like Fusarium oxysporum, Botrytis cinerea, and Gaeumannomyces graminis var. tritici, highlighting their potential in crop protection strategies. [, , ]
Q11: Can medicagenic acid and its derivatives interact with pharmaceuticals in the bovine gastrointestinal system?
A: Yes, in vitro studies on bovine abomasal and duodenal tissues revealed that medicagenic acid, particularly at higher concentrations (100 μM), can synergistically enhance the contractile effects of pharmaceuticals like erythromycin, flunixin meglumine, and levamisole. This highlights the potential for interactions between medicagenic acid and commonly used drugs in livestock. []
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